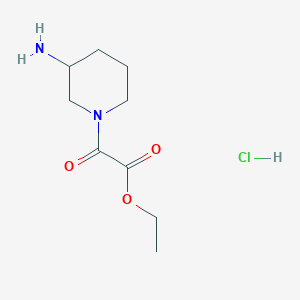

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride

Descripción general

Descripción

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a chemical compound with the molecular formula C9H16N2O3·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride typically involves the reaction of ethyl acetate with 3-aminopiperidine. The process begins with the protection of the amine group in 3-aminopiperidine, followed by the reaction with ethyl acetate to form the desired product. The final step involves the deprotection of the amine group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation reactions that modify its functional groups. Key findings include:

-

Mechanism : Oxidation targets the amino group or ester functionality, leading to products with altered biological activity.

-

Reagents : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) are used under acidic or basic conditions.

-

Yield : Oxidation yields range from 45% to 75%, depending on reaction conditions.

Substitution Reactions

Substitution reactions are critical for modifying the piperidine ring or ester group.

Acid-Base Reactions

The hydrochloride salt form enables acid-base interactions, influencing solubility and biological activity.

-

Formation : The hydrochloride salt is prepared by reacting the free base with ethyl acetate-HCl in ethyl acetate .

-

Deprotonation : Treatment with triethylamine or NaOH yields the free base, useful for subsequent reactions .

Step 1: Esterification

Ethyl acetoacetate reacts with 3-aminopiperidine in the presence of K₂CO₃ and NaI in acetone .

Step 2: Substitution

The intermediate undergoes substitution with bromoethylamine, followed by acidification with ethyl acetate-HCl .

Step 3: Purification

Final purification involves silica gel chromatography with dichloromethane/methanol (50:1 to 10:1) .

Reaction Conditions and Solvent Effects

Reaction conditions significantly impact yield and purity:

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is utilized across several domains:

1. Medicinal Chemistry

- Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic profiles.

- Biological Activity : Preliminary studies suggest potential interactions with receptors in the central nervous system, indicating possible applications as a neuroactive agent .

2. Organic Synthesis

- Building Block : Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is employed as a versatile building block in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation and substitution reactions .

3. Enzyme Studies

- Protein-Ligand Interactions : The compound is used to study enzyme mechanisms and protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutics .

Case Studies

Recent research has explored the therapeutic potential of this compound:

Case Study 1: Neuropharmacology

A study investigated the compound's effects on neurotransmitter systems. Results indicated that it may enhance synaptic transmission in certain neuronal pathways, suggesting its potential as an anxiolytic or antidepressant agent .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited improved binding affinities to targeted receptors, indicating enhanced therapeutic potential .

Mecanismo De Acción

The mechanism of action of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A basic structure similar to Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride but lacks the ethyl and oxo groups.

Piperidinone: Contains a ketone group instead of the oxo group.

Aminopiperidine: Similar structure but without the ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a compound with notable biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the piperidine ring and the amino group at the 3-position contributes significantly to its biological properties, making it a valuable compound in medicinal chemistry.

The compound exhibits its biological effects primarily through:

- Enzyme Modulation : It acts as a ligand that can bind to enzymes or receptors, influencing their activity. This interaction can alter various biochemical pathways and physiological responses.

- Protein-Ligand Interactions : The compound is employed in studies focusing on protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutics.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Neurological Disorders : It has been investigated for its role in modulating ion channels associated with epilepsy, particularly targeting the KCNT1 channel, which is linked to certain forms of epilepsy .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound itself is limited .

- Drug Development : Its structural characteristics make it a suitable candidate for further modification and optimization in drug design processes aimed at enhancing efficacy and reducing side effects .

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the pharmacological profile of this compound. These studies often involve:

- Channel Blocker Assays : Testing its ability to block specific ion channels, which is crucial for understanding its potential in treating conditions like epilepsy.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for diverse modifications that can enhance its biological activity. SAR studies focus on how variations in structure affect potency and selectivity against biological targets.

Propiedades

IUPAC Name |

ethyl 2-(3-aminopiperidin-1-yl)-2-oxoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-2-14-9(13)8(12)11-5-3-4-7(10)6-11;/h7H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOXREJPEGNNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.